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Compound of Interest

Compound Name: Percoll

Cat. No.: B13388388

This technical support center provides troubleshooting guides and frequently asked questions
(FAQSs) to help researchers, scientists, and drug development professionals optimize the use of
Percoll for the separation of delicate cells.

Frequently Asked Questions (FAQS)

Q1: What is Percoll and why is adjusting its osmolality crucial for delicate cells?

Al: Percoll is a density gradient medium composed of colloidal silica particles coated with
polyvinylpyrrolidone (PVP), making it non-toxic and ideal for separating cells and subcellular
organelles.[1][2] Undiluted Percoll has a very low osmolality.[1][3] For delicate cells, it is critical
to adjust the Percoll solution to be isotonic with the cells' physiological environment (typically
~290 mOsm/kg H20 for mammalian cells).[4][5] Failure to do so can cause cells to shrink in
hypertonic solutions or swell and lyse in hypotonic solutions, compromising cell viability and
affecting their buoyant density, which is essential for accurate separation.[5]

Q2: How do | prepare a standard Stock Isotonic Percoll (SIP) solution?

A2: A common method to create a SIP solution is to mix 9 parts of undiluted Percoll with 1 part
of a 10x concentrated salt solution or cell culture medium.[6] For most mammalian cells, 1.5 M
NaCl is used.[1] For subcellular particles that may aggregate in the presence of salts, 2.5 M
sucrose is a suitable alternative.[1] This 9:1 ratio typically results in a solution with an
osmolality of approximately 340 mOsm/kg H20, which is slightly hypertonic.[3][4][6] Final
adjustments with distilled water or salts may be necessary to achieve the precise desired
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osmolality.[3][6] It is highly recommended to verify the final osmolality with an osmometer.[1][3]

[6]
Q3: My cells appear shrunken or swollen after centrifugation. What is the cause?

A3: Cellular morphology changes are a direct indicator of osmotic stress. The buoyant density
of cells is influenced by the osmolality of the gradient.[5]

e Shrunken cells suggest the Percoll gradient is hypertonic (osmolality is too high).

o Swollen cells indicate the gradient is hypotonic (osmolality is too low). It is essential to
measure the osmolality of your prepared Percoll solutions before use to ensure they are
isotonic to your specific cell type.[4]

Q4: | am experiencing low cell viability after separation. What are the potential causes?
A4: Low cell viability post-separation can stem from several factors:
 Incorrect Osmolality: As discussed, this is a primary cause of cell stress and death.[5]

o Chemical Toxicity: While Percoll itself is non-toxic, some older batches or improper storage
could be problematic. Percoll PLUS offers lower endotoxin levels, which can be beneficial
for sensitive applications like clinical research.[2][3]

o Mechanical Stress: Excessive centrifugation speeds or times can damage delicate cells. Use
minimal g-forces necessary for separation (e.g., 400 x g for 15-20 minutes for isopycnic
banding). Also, ensure the centrifuge brake is turned off to prevent abrupt stops that can
disrupt the gradient and stress the cells.

o Phagocytosis: Some cell types, like macrophages, may phagocytose the silica particles,
which can affect cell function.[7][8] Performing the separation at low temperatures (e.g., 4°C)
can help reduce this phenomenon.[7]

Q5: How can | efficiently remove the Percoll medium from my isolated cells?

A5: For living cells, removal is typically straightforward. Dilute the collected cell fraction with at
least 4-5 volumes of a physiological saline solution or your culture medium.[1][9] The cells can
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then be pelleted by low-speed centrifugation (e.g., 200 x g for 2-10 minutes).[1] This washing
step can be repeated two to three times to ensure complete removal of the Percoll particles.[1]

Q6: What is the difference between Percoll and Percoll PLUS?

A6: Both are silica-based colloidal media, but they differ in their coatings. Percoll is coated with
polyvinylpyrrolidone (PVP), while Percoll PLUS is coated with a covalently linked silane.[3]
This silane coating gives Percoll PLUS greater stability and very low endotoxin levels, making
it particularly suitable for sensitive cell types and clinical research applications.[2][3] Their
physical properties and performance in cell separation are otherwise very similar.[3]

Q7: My cells are clumping during separation. How can | prevent this?

A7: Cell clumping can be caused by the release of DNA from dead cells or by cold
temperatures. If you observe clumping, consider adding DNase to your homogenization buffer.
[10] It is also recommended to use Percoll at room temperature, as cold Percoll can promote
cell aggregation and lead to less efficient separation.[10][11]

Troubleshooting Guide
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Problem Potential Cause(s) Recommended Solution(s)
Suboptimal Gradient Density: o
) Optimize the Percoll
The density range of your ) ) )
_ concentrations in your gradient
] gradient may not be .
Low Cell Yield steps. Use Density Marker

appropriate for your target
cells, causing them to pellet or

remain in upper layers.

Beads to accurately determine

the density of your gradient.

Cell Clumping: Aggregated

cells will not separate correctly.

Add DNase to your initial cell
suspension to prevent
clumping from released DNA.
Perform the separation at room
temperature.[10][11]

Incorrect Centrifugation:
Excessive speed/time can lead
to cell loss through pelleting

with undesired cell types.

Reduce centrifugation speed
or time. A typical force for cell
banding is 400-500 x g.

Poor Separation / Indistinct

Bands

Incorrect Gradient Formation:
Improper layering or mixing of

gradient steps.

Carefully layer the Percoll
solutions from highest to
lowest density. Avoid disturbing

the layers.

Wrong Rotor Type: Swinging
bucket rotors are not
recommended for forming self-

generating gradients.[1][3]

Use a fixed-angle rotor for
creating self-generated
gradients.[1][3][5]

Centrifuge Brake On: Abrupt
deceleration can disturb the

separated cell layers.

Ensure the centrifuge brake is

set to the minimum or off.[10]

Contamination with Unwanted
Cells

Gradient Resolution Too Low:
The density steps are too
broad to separate cells with

similar buoyant densities.

Create a gradient with more,
smaller steps or a continuous

gradient for higher resolution.

Sample Overload: Too many

cells are loaded onto the

Reduce the number of cells

loaded onto the gradient. A
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gradient, exceeding its general guideline is 1-5 mg of
separation capacity. protein per 0.5 mL sample on a
10 mL gradient.

] Always measure the osmolality
Inaccurate Osmolality: Not ) ] )
. o ] of your working solutions with
Inconsistent Results verifying the osmolality of each
) an osmometer before use to
new batch of Percoll solution. o
ensure reproducibility.[1][6]

Variable Temperatures: )
) Standardize the temperature

Performing the procedure at

) for all steps of the protocol
different temperatures can _ _

) (gradient pouring,

affect cell density and Percoll _ _ _

) ) centrifugation, and collection).
viscosity.

Data and Parameters

Table 1: Properties of Percoll vs. Percoll PLUS

Property Percoll Percoll PLUS

Coating Polyvinylpyrrolidone (PVP) Covalently-linked Silane
Density 1.130 + 0.005 g/mL 1.130 + 0.005 g/mL
Osmolality (undiluted) < 25 mOsm/kg H20 < 30 mOsm/kg H20
Viscosity <15 cP (at 20°C) <15 cP (at 20°C)

pH 9.0+05 9.4+05

Endotoxin Level Not specified <2 EU/mL

Source:[3]

Table 2: Reagents for Percoll Osmolality Adjustment
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. Resulting SIP
Concentration for )
Reagent Use Case Osmolality
10x Stock
(approx.)
Sodium Chloride )
15M Most mammalian cells  ~340 mOsm/kg H20
(NaCl)
10x Cell Culture .
) 10x concentrated Most mammalian cells  ~340 mOsm/kg H20
Medium
Subcellular particles,
Sucrose 25M viruses, cells sensitive  ~340 mOsm/kg H20

to salts

Source:[1][3][6]

Experimental Protocols

Protocol 1: Preparation of Stock Isotonic Percoll (SIP)

o Determine Required Volume: Calculate the total volume of SIP solution needed for your
experiment.

o Measure Percoll: In a sterile container, add 9 parts of undiluted Percoll (e.g., 90 mL for 100
mL of SIP).

o Add Concentrated Solute: Add 1 part of a 10x concentrated sterile solution (e.g., 10 mL of
1.5 M NaCl or 10x culture medium).

e Mix Thoroughly: Mix the solution completely by gentle inversion.

» Verify Osmolality (Critical Step): Measure the osmolality of the prepared SIP solution using
an osmometer.[1]

o Adjust if Necessary: If the osmolality is too high, add a small, calculated volume of sterile
distilled water. If too low, add a small amount of the 10x solute. Re-measure after each
adjustment. The target for most mammalian cells is ~290-310 mOsm/kg H20.[4]

o Sterile Filtration: If necessary, sterile filter the final SIP solution through a 0.22 um filter.
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Protocol 2: Cell Separation Using a Discontinuous (Step) Gradient

e Prepare Working Solutions: Dilute the SIP solution with a suitable isotonic buffer (e.g., 1x
PBS or culture medium) to create the desired percentage layers (e.g., 70%, 50%, 30%).

o Create the Gradient:
o In a centrifuge tube, carefully add the highest density layer first (e.g., 70% Percoll).

o Gently overlay the next highest density layer (e.g., 50% Percoll) on top, taking care not to
mix the layers. A pipette held against the side of the tube works well.

o Repeat for all subsequent layers, ending with the lowest density layer.

o Prepare Cell Suspension: Resuspend your cell pellet in a low-density Percoll solution (e.qg.,
20% or 30%) or in your isotonic buffer.[9]

o Load Cells: Carefully layer the cell suspension on top of the prepared gradient.

o Centrifugation: Centrifuge the tubes at a low speed (e.g., 400-500 x g) for 20-30 minutes at
room temperature.[10][9] Crucially, ensure the centrifuge brake is turned off.[10]

o Collect Cells: After centrifugation, distinct cell layers should be visible at the interfaces
between the Percoll densities. Carefully aspirate the desired cell layer using a pipette.[9]

e Wash Cells: Transfer the collected cells to a new tube and wash them as described in the
FAQs (Q5) to remove Percoll.

Visualizations
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Not Isotonic Adjust with H20

or Solute

Measure Osmolality
with Osmometer
Isotonic » Stock Isotonic Percoll
(SIP) Ready

Measure 9 parts
undiluted Percoll

Mix Thoroughly

Measure 1 part
10x Solute
(e.g., 1.5M NaCl)

1. Prepare & Layer
Discontinuous Gradient
(High to Low Density)

2. Resuspend Cells
in Isotonic Buffer

3. Layer Cell Suspension
onto Gradient

4. Centrifuge
(e.g., 500xg, 30 min)
BRAKE OFF

5. Aspirate Cell Layer
from Interface

6. Wash Cells with Buffer
to Remove Percoll

Purified Cells Ready
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Low Cell Viability
Detected

Action: Prepare fresh
solutions and verify No Yes
they are isotonic.

Action: Reduce g-force

and turn brake OFF. No

Action: Perform separation

at 4°C for phagocytic cells. Yes

Problem Resolved

Click to download full resolution via product page
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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BENGHE Troubleshooting & Optimization

Check Availability & Pricing

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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